- Modifying the 5'-Cap for Click Reactions of Eukaryotic mRNA and To Tune Translation Efficiency in Living Cells, Angewandte Chemie, 2016, 55(36), 10899-10903
Cas no 62828-63-1 (N7-Methyl-guanosine-5'-triphosphate-5'-adenosine)
62828-63-1 structure
Product Name:N7-Methyl-guanosine-5'-triphosphate-5'-adenosine
CAS-Nr.:62828-63-1
MF:C21H29N10O17P3
MW:786.43
MDL:MFCD34474134
CID:4745287
PubChem ID:162642750
Update Time:2025-05-20
N7-Methyl-guanosine-5'-triphosphate-5'-adenosine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 7-Methylguanosine 5'-(tetrahydrogen triphosphate) inner salt, P''→5'-ester with adenosine
- Adenosine 5'-(tetrahydrogen triphosphate), P''→5'-ester with 2-amino-6,9-dihydro-7-methyl-6-oxo-9-β-D-ribofuranosyl-1H-purinium inner salt
- Guanosine 5'-(tetrahydrogen triphosphate), 7-methyl-, inner salt, P''→5'-ester with adenosine
- 62828-63-1
- AKOS040758247
- CS-0179595
- N7-methyl-Guanosine-5'-triphosphate-5'-Adenosine
- HY-139100
- Adenosine 5'-(tetrahydrogen triphosphate), P''→5'-ester with 2-amino-6,9-dihydro-7-methyl-6-oxo-9-β-D-ribofuranosyl-1H-purinium inner salt
- 7-Methylguanosine 5'-(tetrahydrogen triphosphate) inner salt, P''→5'-ester with adenosine
- DA-55959
- [(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate
- N7-Methyl-guanosine-5'-triphosphate-5'-adenosine
-
- MDL: MFCD34474134
- Inchi: 1S/C21H29N10O17P3/c1-29-6-31(17-10(29)18(36)28-21(23)27-17)20-14(35)12(33)8(46-20)3-44-50(39,40)48-51(41,42)47-49(37,38)43-2-7-11(32)13(34)19(45-7)30-5-26-9-15(22)24-4-25-16(9)30/h4-8,11-14,19-20,32-35H,2-3H2,1H3,(H7-,22,23,24,25,27,28,36,37,38,39,40,41,42)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1
- InChI-Schlüssel: QQOHNVHGNZYSBP-XPWFQUROSA-N
- Lächelt: O[C@@H]1[C@@H]([C@@H](COP([O-])(=O)OP(O)(=O)OP(O)(=O)OC[C@@H]2[C@H]([C@@H](O)[C@H](N3C=NC4C(=NC=NC3=4)N)O2)O)O[C@H]1[N+]1=CN(C)C2C(NC(N)=NC1=2)=O)O
Berechnete Eigenschaften
- Genaue Masse: 786.09250049g/mol
- Monoisotopenmasse: 786.09250049g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 9
- Anzahl der Akzeptoren für Wasserstoffbindungen: 22
- Schwere Atomanzahl: 51
- Anzahl drehbarer Bindungen: 12
- Komplexität: 1500
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -8
- Topologische Polaroberfläche: 397Ų
N7-Methyl-guanosine-5'-triphosphate-5'-adenosine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-139100-5mg |
N7-Methyl-guanosine-5'-triphosphate-5'-adenosine |
62828-63-1 | 5mg |
¥10500 | 2022-06-06 | ||
| MedChemExpress | HY-139100-10mg |
N7-Methyl-guanosine-5'-triphosphate-5'-adenosine |
62828-63-1 | 10mg |
¥16800 | 2022-06-06 | ||
| eNovation Chemicals LLC | Y1105996-1g |
N7-methyl-Guanosine-5'-triphosphate-5'-Adenosine |
62828-63-1 | 95% | 1g |
$5000 | 2024-07-23 | |
| eNovation Chemicals LLC | Y1105996-1g |
N7-methyl-Guanosine-5'-triphosphate-5'-Adenosine |
62828-63-1 | 98% | 1g |
$5000 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1105996-1g |
N7-methyl-Guanosine-5'-triphosphate-5'-Adenosine |
62828-63-1 | 98% | 1g |
$5000 | 2025-02-21 |
N7-Methyl-guanosine-5'-triphosphate-5'-adenosine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1S:H2O, 4 h, 37°C, pH 7.4
Referenz
N7-Methyl-guanosine-5'-triphosphate-5'-adenosine Raw materials
N7-Methyl-guanosine-5'-triphosphate-5'-adenosine Preparation Products
N7-Methyl-guanosine-5'-triphosphate-5'-adenosine Verwandte Literatur
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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